REACTION_CXSMILES
|
C(OC([N:8]([CH:12]1[CH2:17][CH2:16][N:15]([CH2:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[CH2:14][CH2:13]1)[CH:9]([CH3:11])[CH3:10])=O)(C)(C)C.Cl>O1CCOCC1>[CH:9]([NH:8][CH:12]1[CH2:13][CH2:14][N:15]([CH2:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[CH2:16][CH2:17]1)([CH3:11])[CH3:10]
|
Name
|
4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(C)C)C1CCN(CC1)CC=1C=NC=CC1OC
|
Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred 5° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice/water bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (100 mL) and 10 N aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
was added slowly (CAUTION: very exothermic) until the pH was 14
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was then separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed three times with dichloromethane (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (10 g)
|
Type
|
CUSTOM
|
Details
|
The sodium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1CCN(CC1)CC=1C=NC=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |